MAO-A Selectivity Inversion: Single-Methylene Deletion Switches Isoform Preference Relative to N-Benzyl Analog
In the La Regina 2007 series, N-phenyl-1H-pyrrole-2-carboxamide (compound 8, n=0) inhibits MAO-A with Ki = 0.4 µM and MAO-B with Ki = 11.5 µM, yielding an MAO-B/MAO-A selectivity index (SI) of approximately 29. In contrast, its N-benzyl analog (compound 9, n=1) shows Ki(MAO-A) = 0.25 µM and Ki(MAO-B) = 0.054 µM, with SI ≈ 0.22 [1]. This means compound 8 is MAO-A selective, while compound 9 is MAO-B selective—an inversion caused solely by the absence of the benzyl methylene group. The authors explicitly note that compound 8 'inhibited the MAO-A at a concentration 1.6 times higher than that obtained with 9' [1].
| Evidence Dimension | MAO-A and MAO-B inhibitory potency (Ki) and isoform selectivity index (SI = Ki(MAO-B)/Ki(MAO-A)) |
|---|---|
| Target Compound Data | Ki(MAO-A) = 0.4 µM; Ki(MAO-B) = 11.5 µM; SI ≈ 29 (MAO-A selective) |
| Comparator Or Baseline | N-Benzyl-1H-pyrrole-2-carboxamide (compound 9): Ki(MAO-A) = 0.25 µM; Ki(MAO-B) = 0.054 µM; SI ≈ 0.22 (MAO-B selective) |
| Quantified Difference | Selectivity inversion: compound 8 is MAO‑A selective (SI > 1), compound 9 is MAO‑B selective (SI < 1). MAO-A potency of 8 is 1.6-fold weaker than 9; MAO-B potency of 8 is ~213-fold weaker than 9. |
| Conditions | Bovine MAO-A and MAO-B, spectrophotometric assay using kinuramine as substrate, pH 7.4, 38°C (BindingDB entry); alternative table values at 2°C. La Regina et al. J Med Chem 2007, Table 1. |
Why This Matters
For researchers requiring an MAO-A selective inhibitor with a defined pyrrole-2-carboxamide scaffold, compound 8 provides the necessary selectivity profile that its closest N-benzyl analog cannot deliver, preventing misinterpretation of isoform-specific pharmacology.
- [1] La Regina G, Silvestri R, Artico M, Lavecchia A, Novellino E, Befani O, Turini P, Agostinelli E. New pyrrole inhibitors of monoamine oxidase: synthesis, biological evaluation, and structural determinants of MAO-A and MAO-B selectivity. J Med Chem. 2007;50(5):922-931. Table 1. View Source
